Cyclobisdemethoxycurcumin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

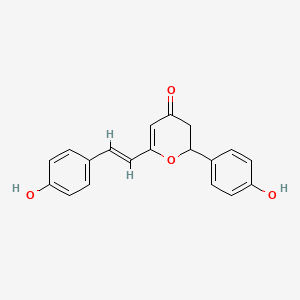

Cyclobisdemethoxycurcumin is a naturally occurring compound belonging to the curcuminoid family, which is derived from the turmeric plant (Curcuma longa). It is structurally similar to curcumin, bisdemethoxycurcumin, and demethoxycurcumin, and is known for its potent antioxidant and anti-inflammatory properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclobisdemethoxycurcumin can be synthesized through various chemical reactions involving curcumin as a starting material. One common method involves the demethylation of curcumin using strong bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) under controlled conditions. The reaction typically takes place at elevated temperatures and may require the use of organic solvents like methanol or ethanol to facilitate the reaction.

Industrial Production Methods: On an industrial scale, this compound is produced through large-scale extraction and purification processes from turmeric rhizomes. The extraction involves grinding the rhizomes and using solvents such as ethanol or acetone to extract the curcuminoids. The extract is then subjected to chromatographic techniques to isolate this compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: Cyclobisdemethoxycurcumin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions may involve the use of halogenating agents such as bromine (Br2) or iodine (I2).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of quinone derivatives.

Reduction: Reduction reactions typically result in the formation of hydroxylated derivatives.

Substitution: Substitution reactions can produce halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemistry: It is used as a reagent in organic synthesis and as a standard for antioxidant assays.

Biology: Cyclobisdemethoxycurcumin exhibits strong antioxidant and anti-inflammatory properties, making it useful in biological studies related to oxidative stress and inflammation.

Medicine: It has shown promise in preclinical studies for its potential therapeutic effects in conditions such as cancer, diabetes, and neurodegenerative diseases.

Industry: this compound is used in the cosmetics and food industries as a natural antioxidant and coloring agent.

Mecanismo De Acción

Cyclobisdemethoxycurcumin exerts its effects primarily through its antioxidant properties. It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cellular components. The compound also modulates various signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects.

Molecular Targets and Pathways:

Nuclear factor-kappa B (NF-κB): this compound inhibits the activation of NF-κB, a key regulator of inflammatory responses.

Mitogen-activated protein kinases (MAPKs): It modulates the activity of MAPKs, which are involved in cell growth and apoptosis.

Caspases: this compound induces apoptosis in cancer cells by activating caspases, enzymes that play a crucial role in programmed cell death.

Comparación Con Compuestos Similares

Curcumin

Bisdemethoxycurcumin

Demethoxycurcumin

Would you like to know more about any specific aspect of cyclobisdemethoxycurcumin?

Propiedades

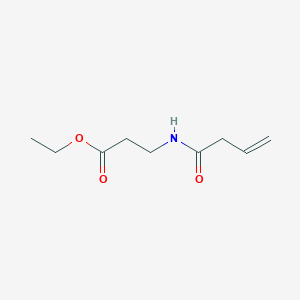

Fórmula molecular |

C19H16O4 |

|---|---|

Peso molecular |

308.3 g/mol |

Nombre IUPAC |

2-(4-hydroxyphenyl)-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydropyran-4-one |

InChI |

InChI=1S/C19H16O4/c20-15-6-1-13(2-7-15)3-10-18-11-17(22)12-19(23-18)14-4-8-16(21)9-5-14/h1-11,19-21H,12H2/b10-3+ |

Clave InChI |

XRFSYDSFAJCJHE-XCVCLJGOSA-N |

SMILES isomérico |

C1C(OC(=CC1=O)/C=C/C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |

SMILES canónico |

C1C(OC(=CC1=O)C=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-3-methylpentanoate](/img/structure/B15359900.png)

![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine](/img/structure/B15359907.png)

![6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid](/img/structure/B15359914.png)

![N-[2-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide](/img/structure/B15359925.png)

![Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B15359929.png)

![Tert-butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15359951.png)

![n-(2-{[Tert-butyl(dimethyl)silyl]oxy}ethyl)phenylene-1,4-diamine](/img/structure/B15359964.png)